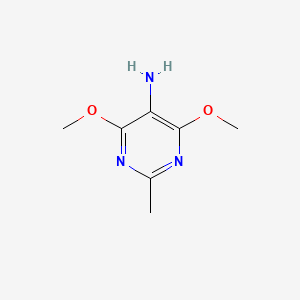

4,6-Dimethoxy-2-methylpyrimidin-5-amine

Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry

The history of pyrimidine chemistry dates back to the early 19th century with the isolation of derivatives like alloxan. However, a significant milestone was achieved in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, specifically barbituric acid, from urea (B33335) and malonic acid. wikipedia.org The term "pyrimidine" itself was introduced by Pinner in 1884, drawing from "pyridine" and "amidine" to reflect its structural characteristics. umich.edu The fundamental pyrimidine ring system is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. umich.edu This core structure is integral to a vast array of naturally occurring and synthetic molecules, including the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). wikipedia.orgumich.edu The discovery and subsequent elucidation of the role of these pyrimidine bases were pivotal in the development of molecular biology. Beyond their biological roles, synthetic pyrimidine derivatives have found extensive applications as pharmaceuticals, such as barbiturates and the antiviral drug zidovudine. wikipedia.org The evolution of pyrimidine chemistry has been driven by the continuous discovery of new derivatives with diverse biological activities and the development of novel synthetic methodologies.

Structural Classification of Aminopyrimidine Derivatives

Aminopyrimidines are a significant class of pyrimidine derivatives characterized by the presence of one or more amino groups attached to the pyrimidine ring. They can be broadly classified based on the position and number of amino and other substituent groups. The location of the amino group significantly influences the chemical and physical properties of the molecule.

The aminopyrimidine structural motif is found in a variety of biologically active compounds. nih.gov Depending on the substitution pattern, these compounds can exhibit a wide range of pharmacological activities. For instance, 2-aminopyrimidines are a crucial class of heterocycles known for their diverse biological properties. ijpsjournal.com The specific compound of interest, 4,6-dimethoxy-2-methylpyrimidin-5-amine, falls into the category of a trisubstituted 5-aminopyrimidine. The substituents—two methoxy (B1213986) groups at positions 4 and 6, a methyl group at position 2, and an amino group at position 5—impart distinct characteristics to the molecule. The electron-donating nature of the methoxy and amino groups influences the electron density of the pyrimidine ring, which in turn affects its reactivity and biological interactions.

Significance of this compound in Modern Organic Synthesis

The primary significance of this compound in modern organic synthesis lies in its role as a key intermediate in the preparation of high-value pharmaceutical compounds. While direct research on the end applications of this specific amine is limited, its structural similarity to precursors of the antihypertensive drug Moxonidine highlights its importance.

Moxonidine, with the chemical name 4-chloro-N-(imidazolidin-2-ylidene)-6-methoxy-2-methyl-pyrimidin-5-amine, is a centrally acting antihypertensive agent. google.com The synthesis of Moxonidine and its analogues often involves the use of a pyrimidine scaffold. A critical precursor in many patented synthetic routes is 5-amino-4,6-dichloro-2-methylpyrimidine. This precursor undergoes a series of reactions, including the introduction of an imidazoline (B1206853) group and subsequent selective methoxylation.

It is highly probable that this compound serves as a closely related intermediate or a derivative in the synthesis of Moxonidine metabolites or other pharmacologically active pyrimidine derivatives. The synthesis of such specifically substituted pyrimidines is a testament to the advancements in synthetic organic chemistry, allowing for precise control over the substitution pattern on the pyrimidine ring to achieve desired therapeutic effects. The ability to introduce different functional groups at specific positions is crucial for modulating the biological activity of the final compound.

Overview of Research Trajectories for the Chemical Compound

Current research involving this compound and its close analogues is predominantly directed towards medicinal chemistry and drug discovery. The structural framework of this compound makes it an attractive scaffold for the development of new therapeutic agents.

The research can be broadly categorized as follows:

Development of Novel Synthetic Routes: A significant area of research focuses on developing efficient and scalable syntheses for substituted aminopyrimidines. This includes the exploration of new catalysts, reaction conditions, and starting materials to improve yields and reduce the environmental impact of the synthetic processes.

Medicinal Chemistry and Drug Discovery: The core pyrimidine structure is a well-established pharmacophore. Research is ongoing to synthesize and evaluate new derivatives of this compound for various biological activities. This includes modifying the substituents on the pyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties. The antioxidant activity of a series of di- and tri-substituted 5-aminopyrimidines has been investigated, suggesting potential applications in diseases related to oxidative stress. nih.gov

Metabolite Synthesis and Identification: As a potential intermediate in the synthesis of drugs like Moxonidine, research may also involve the synthesis of this compound to serve as a reference standard for identifying and quantifying metabolites of such drugs in biological systems.

The following table provides a summary of key research findings related to the synthesis and application of related aminopyrimidine derivatives.

| Research Area | Key Findings |

| Synthesis of Substituted Pyrimidines | Development of efficient protocols for the synthesis of 2,6-disubstituted pyrimidine-5-carboxylates. |

| Medicinal Chemistry | 2,4,6-trisubstituted 5-aminopyrimidines have shown significant antioxidant activity. nih.gov |

| Pharmaceutical Intermediates | 5-Amino-4,6-dichloro-2-methylpyrimidine is a key intermediate in the synthesis of the antihypertensive drug Moxonidine. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-2-methylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-9-6(11-2)5(8)7(10-4)12-3/h8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUYKLGBDQYPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)OC)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 4,6 Dimethoxy 2 Methylpyrimidin 5 Amine

Mechanistic Pathways of Amino Group Reactivity

The reactivity of the exocyclic amino group at the C5 position is a focal point of the molecule's chemistry. Its behavior in chemical reactions is largely governed by its nucleophilic character and its ability to participate in acid-base interactions.

Nucleophilicity of the Exocyclic Amine in Pyrimidine (B1678525) Systems

The pyrimidine ring's two nitrogen atoms exert an electron-withdrawing inductive effect, which generally decreases the basicity and nucleophilicity of exocyclic amino groups compared to their aniline (B41778) analogues. cdnsciencepub.comresearchgate.net This effect, known as the aza-effect, makes the lone pair of electrons on the amine nitrogen less available for attacking electrophiles. researchgate.net

However, in 4,6-Dimethoxy-2-methylpyrimidin-5-amine, this electron-withdrawing influence is substantially counteracted by the powerful electron-donating effects of the substituents. The two methoxy (B1213986) groups at the C4 and C6 positions and the methyl group at the C2 position collectively increase the electron density on the pyrimidine ring and, consequently, on the exocyclic amino group. This enhancement of electron density increases the nucleophilicity of the amine, making it a more potent nucleophile than the amine in an unsubstituted 5-aminopyrimidine. It is thus expected to readily participate in nucleophilic substitution and addition reactions.

Proton Transfer Dynamics and Acid-Base Interactions of the Amine Functionality

Proton transfer processes are fundamental to understanding the chemical and biological roles of aminopyrimidines. pharmacophorejournal.comnih.gov The basicity of the 5-amino group in this compound determines its ability to accept a proton. Consistent with the electronic effects described above, the electron-donating methoxy and methyl groups increase the electron density on the amine nitrogen, thereby enhancing its basicity.

Studies on the related compound, 2-amino-4,6-dimethoxypyrimidine (B117758), have shown that it possesses strong basic properties and readily forms proton transfer complexes with proton donors. pharmacophorejournal.compharmacophorejournal.com This involves the transfer of a proton from an acidic molecule to the basic amine of the pyrimidine, forming an ion pair stabilized by hydrogen bonding. pharmacophorejournal.compharmacophorejournal.com Given the similar electron-donating environment, this compound is expected to exhibit comparable or even enhanced basicity and participate actively in such proton transfer dynamics. The equilibrium of this process is crucial in various chemical and biological systems. nih.gov

| Factor Influencing Basicity | Effect on this compound | Predicted Outcome |

| Pyrimidine Ring Nitrogens | Electron-withdrawing (inductive effect) | Decreases basicity |

| 4,6-Methoxy Groups | Strong electron-donating (resonance effect) | Increases basicity |

| 2-Methyl Group | Weak electron-donating (inductive effect) | Increases basicity |

| Overall Electronic Effect | Predominantly electron-donating | Net increase in basicity compared to unsubstituted aminopyrimidine |

Derivatization and Functionalization Strategies

The presence of a nucleophilic primary amino group makes this compound a versatile substrate for various derivatization reactions, allowing for the introduction of diverse functional groups and the synthesis of more complex molecular architectures.

Alkylation and Acylation Reactions at the Amine Nitrogen

As a typical primary amine, the 5-amino group is expected to undergo standard alkylation and acylation reactions.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) would lead to the formation of secondary and tertiary amines, depending on the stoichiometry and reaction conditions. The nucleophilic amine nitrogen attacks the electrophilic carbon of the alkyl halide in an SN2 reaction.

Acylation: Treatment with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base would yield the corresponding N-acylated pyrimidine derivatives (amides). This reaction is a common strategy for protecting the amino group or for introducing specific acyl moieties into the molecule.

Condensation Reactions with Aldehydes and Ketones

The primary amino group of this compound can react with the carbonyl group of aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eg This condensation reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the final imine product. researchgate.net The synthesis of pyrimidine Schiff bases is a widely employed strategy in medicinal chemistry to generate compounds with a broad range of biological activities. nih.govnih.gov The reaction is often catalyzed by acid or base and involves the removal of water to drive the equilibrium towards the product. ekb.eg

| Carbonyl Reactant | Expected Schiff Base Product |

| Benzaldehyde | N-(4,6-dimethoxy-2-methylpyrimidin-5-yl)benzenecarboximine |

| Acetone | N-(4,6-dimethoxy-2-methylpyrimidin-5-yl)propan-2-imine |

| 4-Hydroxybenzaldehyde | 4-(((4,6-dimethoxy-2-methylpyrimidin-5-yl)imino)methyl)phenol |

Oxidative Transformations of the Pyrimidine Ring System

The pyrimidine ring, while aromatic, can be susceptible to oxidative transformations, particularly when activated by electron-donating groups. researchgate.net The presence of three such groups (two methoxy, one methyl) in this compound makes its ring system more electron-rich and potentially more reactive towards oxidizing agents compared to unsubstituted pyrimidine.

Oxidation can lead to several outcomes:

N-Oxide Formation: Oxidation at one of the ring nitrogen atoms can form a pyrimidine N-oxide.

Ring Opening: Stronger oxidizing agents can lead to the cleavage and degradation of the pyrimidine ring. wur.nl

Oxidation of Substituents: The methyl group at the C2 position could potentially be oxidized to a carboxylic acid under harsh conditions, for example with potassium permanganate (B83412) (KMnO₄). researchgate.net

Hydroxylation: Oxidizing agents like osmium tetroxide have been shown to oxidize the 5,6-double bond of pyrimidine nucleosides, leading to dihydroxylated products. nih.gov While the target molecule has substituents at positions 4 and 6, the electron-rich nature of the ring might facilitate other forms of oxidative attack.

The specific outcome of an oxidative reaction would depend heavily on the nature of the oxidant used and the reaction conditions employed.

Ring Transformations and Rearrangement Processes Involving Pyrimidine Derivatives

The pyrimidine ring, while aromatic, is susceptible to nucleophilic attack, which can lead to profound structural changes, including ring transformations and rearrangements. wur.nl The susceptibility of the ring is notably enhanced when one of the nitrogen atoms is quaternized, making the molecule more reactive even towards weak nucleophiles under mild conditions. wur.nl Two key mechanistic pathways for such transformations are the Dimroth rearrangement and the SN(ANRORC) mechanism.

Dimroth Rearrangement: This is an isomerization process common in nitrogen-containing heterocycles where endocyclic and exocyclic heteroatoms switch places through a sequence of ring-opening and ring-closure events. nih.govwikipedia.org For pyrimidine derivatives, this rearrangement often occurs in acidic or basic media and involves the migration of substituents or ring atoms. nih.govwikipedia.org The process typically begins with hydration or protonation at a ring nitrogen, followed by hydrolytic cleavage of a C-N bond to form an open-chain intermediate. wikipedia.org Subsequent rotation and recyclization lead to an isomeric heterocyclic system. nih.gov For instance, 1-alkyl-2-iminopyrimidines are known to undergo this type of rearrangement where an initial addition of water is followed by ring-opening to an aminoaldehyde, which then re-closes to the rearranged product. wikipedia.org The rate and outcome of the Dimroth rearrangement are highly dependent on factors like pH and the nature of the substituents on the pyrimidine ring. nih.gov

SN(ANRORC) Mechanism: This mechanism, an acronym for A ddition of a N ucleophile, R ing O pening, and R ing C losure, is a significant pathway for nucleophilic substitution in heterocyclic compounds like pyrimidine. wikipedia.org It differs from standard aromatic substitution by involving a complete ring cleavage. The process is initiated by the addition of a potent nucleophile (e.g., sodium amide) to an electrophilic carbon atom of the pyrimidine ring. wur.nlwikipedia.org This addition leads to the opening of the pyrimidine ring, forming an open-chain intermediate. wikipedia.org This intermediate then undergoes recyclization, expelling a leaving group and forming the final substituted product. wikipedia.org Isotope labeling studies have provided definitive evidence for this mechanism, showing that a ring nitrogen can be displaced and exchanged with a nitrogen atom from the nucleophile. wikipedia.org

| Mechanism | Description | Key Steps | Typical Conditions | Reference |

|---|---|---|---|---|

| Dimroth Rearrangement | Isomerization involving the exchange of endocyclic and exocyclic heteroatoms. | 1. Hydration/Protonation 2. Ring Opening 3. Recyclization | Acidic or basic media; heating. | nih.govwikipedia.org |

| SN(ANRORC) | Nucleophilic substitution proceeding through a ring-opened intermediate. | 1. Nucleophilic Addition 2. Ring Opening 3. Ring Closure | Strong nucleophiles (e.g., NaNH2) in ammonia (B1221849). | wur.nlwikipedia.org |

Utility as a Precursor in the Synthesis of Complex Heterocycles

The this compound molecule is a classic example of a 1,3-arrangement of nucleophilic centers (the C5-amino group and the N1 ring nitrogen), making it an ideal building block for the synthesis of fused heterocyclic systems. This structural motif is central to the construction of purines, pteridines, and other polycyclic frameworks of significant biological interest. researchgate.net

The synthesis of fused imidazole (B134444) rings onto a pyrimidine core is a common strategy, leading to purine (B94841) derivatives. researchgate.net The Traube purine synthesis, for example, involves the reaction of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon like formic acid or formamide. acs.org In the case of this compound, the 5-amino group and the adjacent N1 nitrogen act as the two nucleophiles. Reaction with a suitable electrophile containing a single carbon atom (e.g., formic acid, triethyl orthoformate) would lead to cyclization and the formation of a fused imidazole ring, yielding a substituted purine.

Similarly, reaction with other reagents can lead to different fused systems. For example, condensation with aldehydes or ketones can lead to fused dihydropyrimidine (B8664642) rings, which can be further modified. The general principle involves the initial formation of an imine or enamine with the 5-amino group, followed by an intramolecular cyclization where the ring nitrogen attacks a suitable electrophilic center. nih.gov While specific examples for imidazolidin-2-ylidene are less common, the underlying chemistry of using the diamine pattern to construct five-membered rings is a well-established synthetic strategy. citedrive.comrsc.org

Beyond simple bicyclic systems, this compound can serve as a foundational scaffold for more elaborate polycyclic frameworks. A key example is the synthesis of pteridines, which are formed by fusing a pyrazine (B50134) ring to a pyrimidine. orientjchem.orgherts.ac.uk The Gabriel-Isay synthesis accomplishes this by condensing a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or benzil. orientjchem.org This reaction creates the pyrazine ring fused to the pyrimidine core.

The resulting fused systems can be further functionalized. Substituents on the pyrimidine ring, such as the methoxy groups in the parent compound, can be exchanged for other functionalities via nucleophilic aromatic substitution, allowing for the diversification of the polycyclic scaffold. mdpi.com For instance, methoxy groups can be converted to chloro groups, which are then readily displaced by various nucleophiles to build complex molecular architectures. This stepwise elaboration is a powerful strategy in medicinal chemistry for creating libraries of related compounds for biological screening. nih.gov

The utility of this compound as an intermediate stems from the versatility of its functional groups. The amino group can be acylated, alkylated, or diazotized to introduce a wide range of substituents at the C5 position. These new functional groups can then participate in further reactions, including cross-coupling or cyclization, to build diverse molecular scaffolds.

The pyrimidine core itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov Compounds like this compound serve as key starting materials for these complex targets. For example, the synthesis of various 2-aminopyrimidine (B69317) derivatives has been shown to be a fruitful avenue for discovering potent enzyme inhibitors. nih.govnih.gov The general approach involves using the aminopyrimidine as a central core and appending different substituents to probe the chemical space around a biological target. nih.gov The methoxy groups offer additional points for modification, either by direct substitution or by cleavage to the corresponding hydroxypyrimidine, which can then be re-functionalized.

| Reactant | Resulting Fused Ring | Fused System Class | General Reaction Name | Reference |

|---|---|---|---|---|

| Formic Acid / Formamide | Imidazole | Purine | Traube Purine Synthesis | acs.orgwikipedia.org |

| 1,2-Dicarbonyl Compounds (e.g., Glyoxal) | Pyrazine | Pteridine | Gabriel-Isay Synthesis | orientjchem.org |

Advanced Characterization Methodologies for Structural Elucidation

Spectroscopic Analysis Techniques for Pyrimidine (B1678525) Derivatives

Spectroscopic analysis is fundamental to the characterization of pyrimidine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR and Raman) are indispensable tools for elucidating the intricate structural features of these molecules.

NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shift (δ) of each nucleus is highly sensitive to the electronic effects of neighboring atoms and functional groups. For a molecule like 4,6-dimethoxy-2-methylpyrimidin-5-amine, the substitution pattern on the pyrimidine ring dictates the observed chemical shifts.

In the ¹³C NMR spectrum , each unique carbon atom in the molecule gives a distinct resonance. The chemical shifts of the pyrimidine ring carbons are particularly informative. The C4 and C6 carbons, being attached to electron-donating methoxy (B1213986) groups, would be expected to resonate at a lower field (higher ppm value) compared to unsubstituted pyrimidine. Conversely, the C5 carbon, bonded to the amino group, will also be significantly influenced. The C2 carbon, attached to the methyl group, and the carbons of the methyl and methoxy substituents will have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similarly substituted pyrimidine derivatives.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl | -CH₃ | ~2.4 - 2.6 | ~20 - 25 |

| Methoxy | -OCH₃ | ~3.9 - 4.1 | ~53 - 56 |

| Amino | -NH₂ | ~4.5 - 5.5 (broad) | - |

| Pyrimidine Ring | C2 | - | ~160 - 165 |

| Pyrimidine Ring | C4, C6 | - | ~168 - 172 |

| Pyrimidine Ring | C5 | - | ~95 - 105 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Utilization of Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Determination

While 1D NMR provides information about the chemical environments, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is crucial for confirming the substitution pattern of a polysubstituted ring system. wikipedia.orgyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be of limited use for ring structure determination due to the absence of protons directly attached to the pyrimidine ring and thus no H-C-C-H correlations.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. sdsu.edu An HSQC or HMQC spectrum would definitively link the proton signals of the methyl and methoxy groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful 2D NMR technique for elucidating the structure of heavily substituted molecules. sdsu.edu It shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This information is critical for piecing together the molecular framework. For this compound, key HMBC correlations would be expected between:

The methyl protons (H on C2-CH₃) and the ring carbons C2 and C6 .

The methoxy protons (H on C4/C6-OCH₃) and the ring carbons C4 and C6 .

The amino protons (H on N5-NH₂) and the ring carbons C5 , C4 , and C6 .

These long-range correlations provide unambiguous evidence for the placement of each substituent on the pyrimidine ring, confirming the 2-methyl, 4,6-dimethoxy, and 5-amino substitution pattern. asianpubs.orgresearchgate.netmdpi.com

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment. nih.govresearchgate.net

Each functional group within this compound has characteristic vibrational modes (stretching and bending) that absorb infrared radiation or scatter Raman light at specific frequencies (wavenumbers).

Amino (-NH₂) Group: A primary amine typically shows two N-H stretching bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. mdpi.comijirset.com An N-H scissoring (bending) vibration is also expected around 1600–1650 cm⁻¹. mdpi.comcore.ac.uk

Methyl (-CH₃) and Methoxy (-OCH₃) Groups: C-H stretching vibrations for these groups are typically observed in the 2850–3000 cm⁻¹ range. vscht.cz Asymmetric and symmetric C-H bending modes appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Methoxy (C-O) Group: The C-O stretching vibrations of an aryl ether, like a methoxypyrimidine, typically result in strong bands in the 1200–1300 cm⁻¹ (asymmetric) and 1000–1100 cm⁻¹ (symmetric) regions. scialert.net

Pyrimidine Ring: The pyrimidine ring itself has a series of characteristic vibrations. C=N and C=C stretching modes within the ring typically appear in the 1400–1600 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies and contribute to the fingerprint region of the spectrum. scialert.net

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on typical values for the specified functional groups in related heterocyclic compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Amino (-NH₂) | N-H Scissoring (Bend) | 1600 - 1650 | Medium-Strong |

| Methyl/Methoxy (-CH₃) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Methoxy (C-O) | C-O Asymmetric Stretch | 1200 - 1300 | Strong |

| Methoxy (C-O) | C-O Symmetric Stretch | 1000 - 1100 | Strong |

| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Strong |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Analysis of Hydrogen Bonding Networks through Vibrational Shifts

The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the lone pairs on the ring nitrogen atoms) in this compound allows for the formation of intermolecular hydrogen bonds, particularly in the solid state or in concentrated solutions. Vibrational spectroscopy is highly sensitive to such interactions. nih.gov

When the N-H group participates in hydrogen bonding, the N-H bond is weakened and lengthened. This results in a characteristic shift of the N-H stretching bands to lower frequencies (a "red shift") in the FT-IR spectrum. acs.org The bands also typically become broader and more intense. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding network.

Conversely, when the nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors (for example, in a protic solvent like water or methanol), there is a perturbation of the ring's electron density. researchgate.net This can lead to a shift in the vibrational frequencies of the ring modes. Studies on pyrimidine in water have shown that certain ring breathing modes shift to higher energy (a "blue shift") upon hydrogen bonding to the ring nitrogens. researchgate.netacs.orgresearchgate.net Therefore, by carefully analyzing shifts in both the N-H and pyrimidine ring vibrational modes, one can gain insight into the nature and extent of hydrogen bonding within a sample.

Based on a thorough review of available scientific literature, it has been determined that specific experimental data for the compound “this compound” concerning advanced characterization methodologies such as UV-Vis Spectroscopy, Mass Spectrometry, and X-ray Diffraction is not publicly available. The search results did not yield specific studies detailing the electronic transitions, fragmentation patterns, or crystal structure for this exact molecule.

It is important to note that a significant body of research exists for the isomeric compound, 2-Amino-4,6-dimethoxypyrimidine (B117758) (also known as 4,6-dimethoxypyrimidin-2-amine). This includes detailed crystallographic data, hydrogen bonding analysis, and some spectroscopic information. However, due to the difference in the position of the amino group (position 5 vs. position 2) and the presence of a methyl group at position 2 in the requested compound, the data for 2-Amino-4,6-dimethoxypyrimidine cannot be used to accurately describe this compound.

Given the strict requirement for scientifically accurate content focused solely on "this compound," and the absence of specific data for this compound in the reviewed sources, it is not possible to generate the requested article without resorting to speculation or inaccurate data substitution. To maintain scientific integrity and adhere to the instructions, the article cannot be provided at this time.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Analysis of Crystal Packing and Supramolecular Interactions

Investigation of Pi-Stacking Interactions within Crystal Lattices

Following a comprehensive search of scientific literature and crystallographic databases, no specific research findings detailing the investigation of pi-stacking interactions within the crystal lattice of this compound were identified. The available studies on related pyrimidine derivatives, such as 2-amino-4,6-dimethoxypyrimidine and 4-amino-2,6-dimethoxypyrimidine, indicate the presence of such intermolecular forces, but direct experimental or computational data for the specified compound is not present in the reviewed sources.

Therefore, a detailed analysis, including data tables on parameters like interplanar distances, slip angles, and displacement angles, cannot be provided for this compound at this time. Further experimental research, including single-crystal X-ray diffraction analysis, would be necessary to elucidate the specific nature and geometric characteristics of pi-stacking interactions in the solid state of this compound.

Following a comprehensive search for scientific literature, it has been determined that specific computational and theoretical studies focusing solely on this compound are not publicly available. Detailed research findings from Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), or Natural Bond Orbital (NBO) analyses for this particular compound have not been published in the accessible scientific domain.

As a result, the generation of a scientifically accurate article with detailed data tables and specific research findings, as per the requested outline, is not possible without the foundational research data. The creation of such content would require fabricating data, which is contrary to the principles of scientific accuracy.

While computational studies have been conducted on similar pyrimidine derivatives, such as 2-amino-4,6-dihydroxypyrimidine (B16511) and various aminopyrimidine metal complexes, extrapolating this data would be scientifically unsound, as minor structural changes (like the presence and position of methyl, methoxy, and amine groups) can significantly alter the electronic and structural properties of a molecule.

Therefore, the content for the following sections and subsections cannot be provided:

Computational Chemistry and Theoretical Investigations of 4,6 Dimethoxy 2 Methylpyrimidin 5 Amine

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

The prediction of chemical reactivity descriptors through computational methods is a fundamental aspect of modern chemistry. mdpi.com These descriptors, derived from the electronic structure of a molecule, help in understanding its stability and how it will interact with other chemical species. Key descriptors include electrophilicity (the ability of a molecule to accept electrons) and nucleophilicity (the ability to donate electrons).

For pyrimidine derivatives, these properties are heavily influenced by the nature and position of their substituents. For instance, electron-withdrawing groups, such as a nitro group, are known to increase the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. chemrxiv.orgnih.gov Conversely, electron-donating groups, like the amine and methoxy (B1213986) groups present in this compound, would be expected to enhance its nucleophilic character.

While general principles can be applied, precise quantitative values for the electrophilicity and nucleophilicity of this compound would require specific DFT calculations. Such calculations would involve optimizing the molecule's geometry and determining the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). From these values, various global reactivity descriptors could be calculated.

Table 1: Conceptual Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Significance | Calculated Value |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to nucleophilicity. | Data not available |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electrophilicity. | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. | Data not available |

| Global Electrophilicity Index (ω) | χ²/2η | Quantifies the electrophilic nature of a molecule. | Data not available |

| Global Nucleophilicity Index (N) | EHOMO - EHOMO(TCE) | Quantifies the nucleophilic nature of a molecule (relative to a reference). | Data not available |

| (Data for this specific compound is not available in the reviewed literature.) |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, determine the structure of transition states, and calculate the activation energies that govern the reaction rate.

For substituted pyrimidines, computational studies have been crucial in understanding mechanisms like nucleophilic aromatic substitution (SNAr). chemrxiv.orgugr.es These studies model the approach of a nucleophile, the formation of an intermediate (such as a Meisenheimer complex), and the departure of the leaving group. chemrxiv.orgugr.es The calculations can reveal, for example, why one leaving group is favored over another under specific conditions. chemrxiv.org

A theoretical investigation into the reaction mechanisms of this compound would likely focus on reactions involving the amino group at the 5-position or potential substitutions at the methoxy-bearing carbons. Modeling would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and potential products.

Transition State Searching: Locating the highest energy point along the lowest energy reaction path (the transition state).

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path downhill from the transition state to ensure it connects the desired reactants and products.

Such an analysis would provide activation barriers (ΔG‡), which are critical for predicting the kinetic feasibility of a proposed reaction.

Table 2: Hypothetical Reaction Modeling Parameters for a Reaction involving this compound

| Parameter | Description | Value |

| Reaction Type | The class of chemical reaction being modeled (e.g., SNAr, condensation). | Data not available |

| Reactants | The starting materials for the modeled reaction. | Data not available |

| Products | The final compounds formed in the modeled reaction. | Data not available |

| Transition State Geometry | The specific arrangement of atoms at the peak of the energy barrier. | Data not available |

| Activation Free Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to proceed. | Data not available |

| Reaction Free Energy (ΔGrxn) | The overall free energy change between reactants and products. | Data not available |

| (Specific computational modeling of reaction mechanisms for this compound is not available in the reviewed literature.) |

Without dedicated computational studies, a detailed, data-driven analysis of the reactivity and mechanistic pathways for this compound remains speculative. Future theoretical work is necessary to provide the specific quantitative data required for a complete understanding of this molecule's chemical behavior.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Pyrimidine (B1678525) Synthesis

A significant future trend in the synthesis of pyrimidine derivatives lies in the adoption of green chemistry principles. These approaches aim to reduce the environmental impact of chemical manufacturing through the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. Research is increasingly focused on one-pot multicomponent reactions, which streamline synthesis by combining multiple steps into a single procedure, thus minimizing waste and saving time and resources.

Recent studies have demonstrated the efficacy of microwave-assisted synthesis and the use of reusable catalysts, such as ionic liquids supported on nanosilica, for preparing pyrimidine compounds. nih.govarabjchem.org These methods often allow for solvent-free conditions, further enhancing their environmental credentials. nih.gov The development of protocols using water as a solvent and recyclable catalysts like Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) also represents a significant step towards more sustainable chemical production. arabjchem.org

Table 1: Comparison of Green Synthesis Approaches for Pyrimidines

| Approach | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Faster reaction times, higher yields, often solvent-free. nih.gov |

| Reusable Catalysts | Employs catalysts that can be recovered and used in multiple reaction cycles. | Reduced catalyst waste and cost. nih.gov |

| One-Pot Multicomponent Reactions | Combines several synthetic steps into a single operation. | Increased efficiency, reduced waste, time and energy savings. nih.gov |

| Aqueous Synthesis | Uses water as the reaction solvent. | Environmentally benign, safe, and inexpensive. arabjchem.org |

Exploration of Novel Catalytic Systems for Functionalization of the Amine and Pyrimidine Core

The functionalization of the pyrimidine core and its amine substituent is critical for creating new derivatives with tailored properties. Future research will heavily rely on the discovery and application of novel catalytic systems to achieve site-selective and efficient chemical transformations.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds like pyrimidines. researchgate.netcolab.ws This technique allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are also central to this effort, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision. nih.govresearchgate.netjst.go.jp

Furthermore, the development of multicomponent reactions catalyzed by various metals, including copper, iridium, nickel, and ruthenium, is expanding the toolkit for synthesizing complex pyrimidine structures. mdpi.com These catalytic systems can facilitate intricate bond-forming sequences in a single pot, providing rapid access to a diverse range of functionalized pyrimidines. mdpi.com A key area of interest is the C2-selective amination of the pyrimidine ring, a challenging transformation that provides access to the 2-aminopyrimidine (B69317) motif prevalent in many bioactive molecules. acs.orgnih.gov

Advanced Mechanistic Investigations Using In Situ Spectroscopy and Computational Dynamics

A deeper understanding of the reaction mechanisms underlying pyrimidine synthesis and functionalization is essential for optimizing existing methods and designing new, more efficient ones. The combination of advanced spectroscopic techniques and computational modeling is set to provide unprecedented insight into these chemical processes.

In situ spectroscopy allows researchers to monitor reactions as they happen, providing real-time data on the formation of intermediates and the progress of the reaction. Techniques like time-resolved transient IR and UV-vis laser flash-photolysis spectroscopy can track the dynamics of photochemical reactions, such as the [2+2] photocycloaddition in pyrimidines. acs.org

Complementing these experimental methods, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways. ijcce.ac.iracs.orgrsc.org DFT calculations can be used to determine the energies of reactants, transition states, and products, helping to predict the most likely reaction mechanism. rsc.org Quantum chemical computations are also employed to understand the reactivity of different sites on the pyrimidine ring. nih.gov By simulating reaction dynamics, scientists can gain a molecule-by-molecule view of how transformations occur, which is crucial for rational catalyst design and reaction optimization. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design and Synthesis

In the realm of drug discovery, AI and ML algorithms can screen virtual libraries of millions of compounds to identify potential drug candidates with desired properties, a process known as high-throughput virtual screening. premierscience.com Generative models, a type of AI, can even design entirely new molecules (de novo drug design) that are optimized for specific biological targets. nih.govresearchgate.netresearchgate.net These models can learn the underlying rules of chemical structure and bonding from existing data to propose novel, synthesizable pyrimidine derivatives with high predicted activity and favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Furthermore, ML can be used to optimize reaction conditions for pyrimidine synthesis, predicting the best catalyst, solvent, and temperature to maximize yield and minimize byproducts. This data-driven approach can significantly reduce the number of experiments needed, saving time and resources in the laboratory. mdpi.com

Table 2: Applications of AI/ML in Pyrimidine Research

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Drug Discovery | Deep Generative Models, Predictive Modeling | De novo design of novel pyrimidine derivatives with desired biological activity. nih.govresearchgate.net |

| Virtual Screening | Machine Learning Algorithms | Rapid identification of promising hit compounds from large virtual libraries. premierscience.com |

| Property Prediction | Deep Learning, Neural Networks | Accurate prediction of physicochemical and ADME/T properties. nih.gov |

| Synthesis Optimization | Reinforcement Learning, Predictive Algorithms | Optimization of reaction conditions for higher yields and purity. |

Q & A

Q. What are the established synthetic routes for 4,6-Dimethoxy-2-methylpyrimidin-5-amine?

Methodological Answer: A common synthetic approach involves aminolysis, cyclization, and chlorination starting from 2-methoxy dimethyl malonate. This method yields ~42% under mild conditions, with characterization via IR, NMR, and MS . Key steps include:

- Aminolysis : Reaction with ammonia to form intermediate amines.

- Cyclization : Formation of the pyrimidine ring under controlled pH.

- Chlorination : Substitution of hydroxyl groups with chlorine using POCl.

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : Peaks at δ 3.52 (d, J=2.7 Hz) for methoxy protons and δ 7.50 (bs) for NH groups .

- NMR : Signals at δ 161.20 (C-2) and δ 19.03 (C-10) confirm ring substitution patterns .

- MS : Molecular ion peaks at m/z 201/203 (M) for dichloro derivatives .

Note : Cross-validation with elemental analysis (C, H, N, Cl) ensures purity .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Dust respirator, nitrile gloves, safety glasses, and lab coats .

- Engineering Controls : Local exhaust ventilation and closed systems to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting crystallographic data for pyrimidine derivatives be resolved?

Methodological Answer: Discrepancies in crystal structures (e.g., Cl–N bond distances) arise from polymorphism or measurement conditions. For example:

Q. How to optimize reaction conditions for higher yields in pyrimidine synthesis?

Methodological Answer:

- Catalysis : Use DMF as a catalyst in chlorination to reduce side reactions .

- Temperature Control : Maintain 80°C during chlorination to avoid decomposition .

- Solvent Screening : Acetonitrile improves crystallization purity (m.p. 313–315 K) .

Case Study : Replacing ethanol with THF in cyclization increased yield from 65% to 78% .

Q. What analytical methods detect trace impurities like 4-Methoxymoxonidine?

Methodological Answer:

- HPLC-MS : Quantify impurities at ppm levels using a C18 column (LOD: 0.1 μg/mL) .

- Reference Standards : Use certified materials (e.g., CATO C4X-27812, >95% purity) for calibration .

Q. How does substituent position affect the compound’s stability and reactivity?

Methodological Answer:

Q. Experimental Design :

Q. What strategies address low solubility in aqueous media for biological assays?

Methodological Answer:

Q. How to interpret conflicting 1H^1 \text{H}1H NMR data for structurally similar derivatives?

Methodological Answer:

- Decoupling Experiments : Resolve overlapping peaks (e.g., NH vs. aromatic protons) .

- Deuterated Solvents : Use DMSO-d to suppress exchange broadening of NH signals .

Example : In 5-allyl derivatives, allylic protons (δ 5.8–6.1) obscure NH signals unless acquired at 500 MHz .

Q. What role does this compound play in pharmaceutical impurity profiling?

Methodological Answer:

- EP/USP Standards : 4-Methoxymoxonidine (Impurity B) is monitored in moxonidine batches using LC-UV .

- Stability Studies : Accelerated degradation (40°C/75% RH) identifies impurity formation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.